

# Distinguishing Isomers: A Spectral Comparison of 2-, 3-, and 4-Chloroamphetamine

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## Compound of Interest

Compound Name: *1-(3-Chlorophenyl)propan-2-amine*

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In the fields of forensic science, pharmacology, and drug development, the precise identification of chemical compounds is paramount. Regioisomers, molecules that share the same chemical formula but differ in the spatial arrangement of substituents on an aromatic ring, present a significant analytical challenge. This is particularly true for controlled substances and their analogues, where legal status and pharmacological activity can hinge on the position of a single atom. This guide provides an in-depth spectral comparison of the 2-chloro, 3-chloro, and 4-chloroamphetamine (CAP) isomers, offering researchers a comprehensive reference based on experimental data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

The differentiation of these isomers is critical as, in many jurisdictions, only specific positional isomers are regulated. For instance, 4-chloroamphetamine (4-CA) is a controlled substance known for its potent effects on the serotonin system, while the regulatory status of 2- and 3-chloroamphetamine may differ.<sup>[1]</sup> This guide will elucidate the subtle yet distinct spectral fingerprints that allow for the unambiguous identification of each isomer.

## Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry is a cornerstone of forensic drug analysis. However, standard Electron Ionization (EI) mass spectrometry often yields very similar spectra for the chloroamphetamine isomers, making differentiation difficult.<sup>[1][2]</sup> This is because the primary fragmentation pathways, such as benzylic cleavage and  $\alpha$ -cleavage, result in common fragment ions.

## Electron Ionization (EI-MS)

Under EI conditions, all three isomers exhibit a molecular ion peak ( $M^+$ ) at  $m/z$  169 and an isotopic peak ( $M+2$ ) at  $m/z$  171, characteristic of a monochlorinated compound. The base peak for all three is typically at  $m/z$  44, resulting from the cleavage of the  $C\alpha$ - $C\beta$  bond to form the iminium cation  $[CH(NH_2)CH_3]^+$ . Another significant common fragment is observed at  $m/z$  125, corresponding to the chlorobenzyl cation  $[C_7H_6Cl]^+$ .<sup>[1][2]</sup> The similarity of these primary fragments makes EI-MS alone an unreliable method for isomer differentiation.

## Chemical Ionization (CI-MS/MS) for Enhanced Differentiation

To overcome the limitations of EI-MS, Chemical Ionization (CI) coupled with tandem mass spectrometry (MS/MS) provides a more robust method for distinguishing the chloroamphetamine isomers. By using a softer ionization technique, CI produces a prominent protonated molecule  $[M+H]^+$  at  $m/z$  170. Selecting this ion as the precursor for collision-induced dissociation (CID) reveals distinct fragmentation patterns for each isomer.

A key differentiating fragmentation is the loss of hydrogen chloride ( $[M+H-HCl]^+$ ), which produces an ion at  $m/z$  134. The subsequent fragmentation of this  $m/z$  134 ion is isomer-specific.

- **2-Chloroamphetamine:** The product ion spectrum of  $m/z$  134 for 2-CAP is markedly different from the other two isomers. It uniquely produces fragment ions at  $m/z$  132 (loss of  $H_2$ ),  $m/z$  106, and  $m/z$  93. Notably, it does not produce significant ions at  $m/z$  44 or  $m/z$  91 (tropylium ion), which are present for the 3- and 4-isomers. This distinct fragmentation is attributed to the formation of a stable 2-methylindolinium ion.
- **3- and 4-Chloroamphetamine:** The 3- and 4-CAP isomers show more similar fragmentation patterns to each other, but they are clearly distinguishable from the 2-isomer. They both produce fragment ions at  $m/z$  44 and  $m/z$  91 from the  $m/z$  134 precursor.

This data underscores the necessity of employing CI-MS/MS for the definitive identification of chloroamphetamine isomers in forensic casework.

Table 1: Key Mass Spectral Fragments for Chloroamphetamine Isomers

m/z	Ion Structure	2-Chloroamphetamine	3-Chloroamphetamine	4-Chloroamphetamine	Ionization Mode
170	[M+H] <sup>+</sup>	Abundant	Abundant	Abundant	CI
169	[M] <sup>+•</sup>	Present	Present	Present	EI
134	[M+H-HCl] <sup>+</sup>	Abundant	Abundant	Abundant	CI-MS/MS
125	[C <sub>7</sub> H <sub>6</sub> Cl] <sup>+</sup>	Abundant	Abundant	Abundant	EI
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Not significant	Present	Present	CI-MS/MS of m/z 134
44	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>	Base Peak	Base Peak	Base Peak	EI

### Experimental Protocol: GC-CI-MS/MS Analysis

The following protocol outlines a typical procedure for the analysis of chloroamphetamine isomers using Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry.

#### 1. Sample Preparation:

- Accurately weigh approximately 1 mg of the reference standard or seized material.
- Dissolve in 1 mL of a suitable solvent, such as methanol or ethyl acetate.
- Vortex to ensure complete dissolution.
- If necessary, perform a liquid-liquid or solid-phase extraction for complex matrices.

#### 2. GC-MS System and Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet: Splitless injection at 250 °C.
- Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
- Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
- Ionization Mode: Chemical Ionization (CI) with methane as the reagent gas.
- Source Temperature: 230 °C.
- Precursor Ion: m/z 170.
- Collision Gas: Nitrogen.
- Collision Energy: Optimized for the fragmentation of the m/z 134 ion (typically 10-20 eV).

#### Causality of Experimental Choices:

- The DB-5ms column is a good general-purpose column that provides excellent separation of the isomers based on their slightly different boiling points and polarities.
- Chemical ionization is chosen to minimize initial fragmentation and maximize the abundance of the protonated molecule, which is essential for precursor ion selection in MS/MS.
- Tandem mass spectrometry (MS/MS) is crucial for isolating the  $[M+H-HCl]^+$  ion and observing its isomer-specific fragmentation, providing the necessary diagnostic information.

#### Diagram 1: GC-CI-MS/MS Experimental Workflow



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Caption: Workflow for chloroamphetamine isomer analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are invaluable for distinguishing the chloroamphetamine isomers.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectra of the three isomers show distinct patterns in the aromatic region (typically 7.0-7.5 ppm), which directly reflect the substitution pattern on the phenyl ring.

- 2-Chloroamphetamine: The aromatic protons of 2-CAP will exhibit a complex multiplet pattern due to the ortho-substitution, resulting in four distinct, coupled signals.
- 3-Chloroamphetamine: The meta-substitution in 3-CAP will also lead to a complex pattern of four aromatic protons, but with different coupling constants and chemical shifts compared to the 2-isomer.
- 4-Chloroamphetamine: The para-substitution in 4-CAP results in a more symmetrical and easily interpretable pattern in the aromatic region. It typically shows two doublets, each integrating to two protons, representing the AA'BB' spin system. This clear pattern is a strong indicator of a 4-substituted phenyl ring.[2]

The aliphatic region of the  $^1\text{H}$  NMR spectrum is similar for all three isomers, showing a doublet for the methyl group ( $\text{CH}_3$ ), a multiplet for the methine proton ( $\text{CH}$ ), and two diastereotopic

protons for the methylene group (CH<sub>2</sub>), which often appear as a pair of doublets of doublets.

Table 2: Comparative <sup>1</sup>H NMR Data (Aromatic Region) for Chloroamphetamine Isomers

Isomer	Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns
2-Chloroamphetamine	Complex multiplet, ~7.1-7.4 ppm
3-Chloroamphetamine	Complex multiplet, ~7.1-7.3 ppm
4-Chloroamphetamine	Two doublets (AA'BB' system), ~7.1-7.3 ppm[2]

## <sup>13</sup>C NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy complements <sup>1</sup>H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the chlorine substituent.

- The carbon atom directly bonded to the chlorine atom (ipso-carbon) will be significantly deshielded.
- The ortho, meta, and para carbons relative to the chlorine and the propyl-2-amine group will exhibit predictable chemical shifts based on substituent effects.
- The symmetry of the 4-chloro isomer will result in fewer signals in the aromatic region (four signals) compared to the 2- and 3-isomers (six signals each), providing a clear diagnostic marker.

### Experimental Protocol: NMR Spectroscopy

#### 1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>, or methanol-d<sub>4</sub>, CD<sub>3</sub>OD) in a standard 5 mm NMR tube.[3][4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Ensure the sample is fully dissolved to obtain high-resolution spectra.

## 2. NMR Spectrometer and Parameters:

- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
- $^1\text{H}$  NMR Parameters:
  - Pulse program: Standard single pulse (zg30).
  - Number of scans: 16-64 (depending on sample concentration).
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse program: Standard proton-decoupled (zgpg30).
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.

## Causality of Experimental Choices:

- Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.
- TMS is a chemically inert and volatile compound with a single, sharp signal that does not overlap with most organic compounds, making it an excellent internal standard.
- Proton decoupling in  $^{13}\text{C}$  NMR simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

## Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While many regions of the IR spectrum can be similar for

isomers, the "fingerprint region" (typically 1500-500  $\text{cm}^{-1}$ ) contains a complex pattern of absorptions that is unique to each molecule.

The C-H out-of-plane bending vibrations in the fingerprint region are particularly useful for determining the substitution pattern of the aromatic ring.

- 2-Chloroamphetamine (ortho-disubstituted): Expected to show a strong absorption band in the range of 770-735  $\text{cm}^{-1}$ .
- 3-Chloroamphetamine (meta-disubstituted): Expected to show two bands: one strong absorption between 810-750  $\text{cm}^{-1}$  and another medium intensity band between 900-860  $\text{cm}^{-1}$ .
- 4-Chloroamphetamine (para-disubstituted): Expected to show a single strong absorption band in the range of 860-800  $\text{cm}^{-1}$ .

The C-Cl stretching vibration also provides a clue, typically appearing in the 850-550  $\text{cm}^{-1}$  range.[5] However, its exact position can be influenced by the overall molecular structure, and it often falls within the complex fingerprint region.

Table 3: Key FT-IR Absorption Bands for Chloroamphetamine Isomers

Vibrational Mode	2-Chloroamphetamine (cm <sup>-1</sup> )	3-Chloroamphetamine (cm <sup>-1</sup> )	4-Chloroamphetamine (cm <sup>-1</sup> )
N-H Stretch	~3400-3300 (two bands for primary amine)	~3400-3300 (two bands for primary amine)	~3400-3300 (two bands for primary amine)
Aromatic C-H Stretch	>3000	>3000	>3000
Aliphatic C-H Stretch	<3000	<3000	<3000
N-H Bend (scissoring)	~1650-1580	~1650-1580	~1650-1580
Aromatic C=C Stretch	~1600, ~1475	~1600, ~1475	~1600, ~1475
C-H Out-of-Plane Bend	~770-735	~810-750 and ~900-860	~860-800
C-Cl Stretch	~850-550	~850-550	~850-550

### Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

#### 1. Sample Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.
- In an agate mortar and pestle, grind 1-2 mg of the solid sample into a very fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample. The goal is to achieve a uniform dispersion.[\[6\]](#)[\[7\]](#)
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.  
[\[6\]](#)

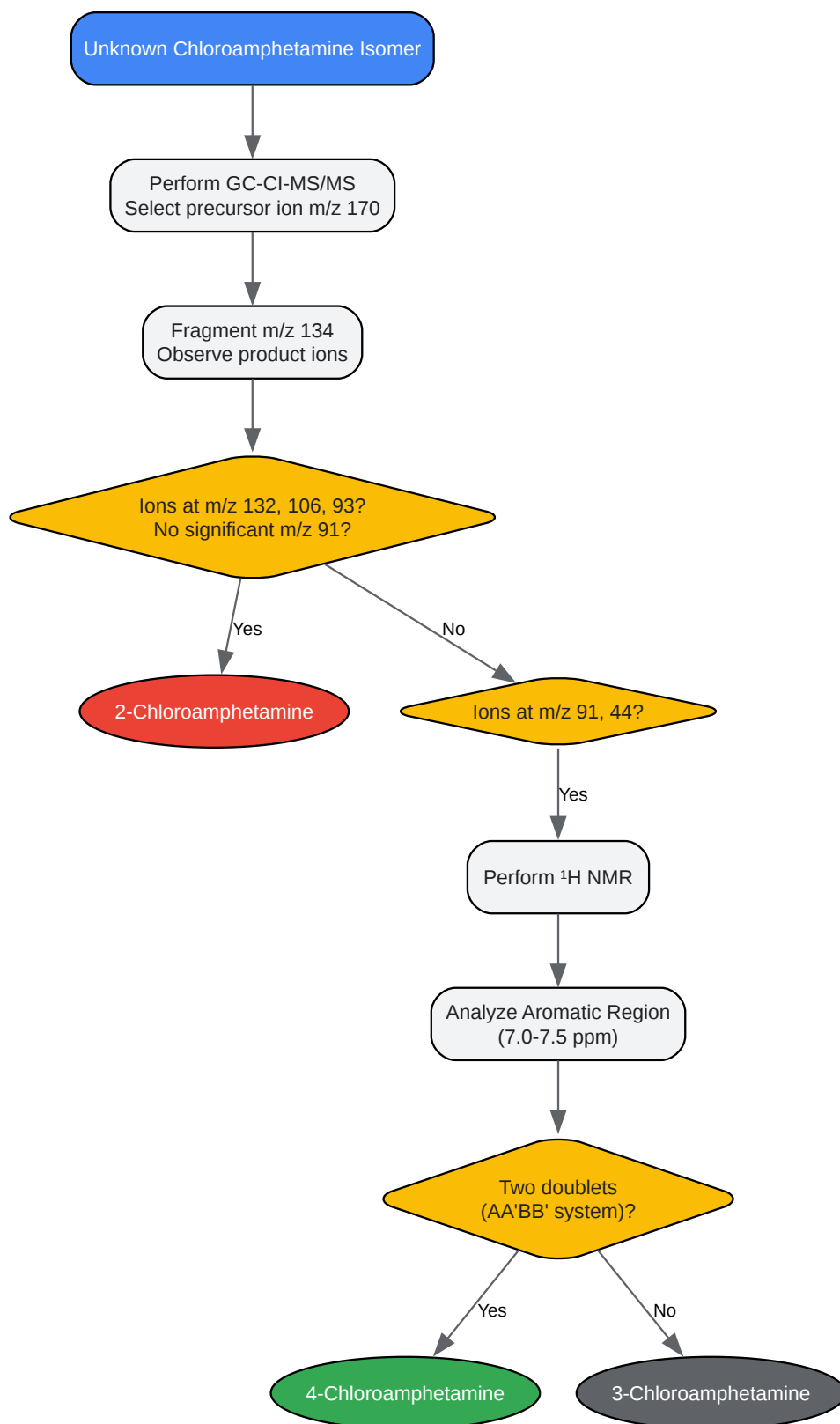
#### 2. FT-IR Spectrometer and Parameters:

- Spectrometer: Thermo Scientific Nicolet iS10 or equivalent.
- Technique: Transmission.
- Detector: DTGS (Deuterated Triglycine Sulfate).
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of a pure KBr pellet or an empty sample compartment should be collected before analyzing the sample.

#### Causality of Experimental Choices:

- KBr is used as the matrix because it is transparent to infrared radiation in the mid-IR region and has a refractive index that can be matched to many organic compounds when pressed, minimizing scattering.
- Fine grinding of the sample is crucial to reduce scattering of the IR beam and to ensure a uniform distribution within the KBr, leading to a high-quality spectrum.
- Removing moisture is critical as water has strong IR absorptions that can interfere with the sample spectrum.

#### Diagram 2: Decision Tree for Isomer Identification



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Caption: Decision tree for chloroamphetamine isomer identification.

## Conclusion

The spectral differentiation of 2-, 3-, and 4-chloroamphetamine isomers, while challenging, is achievable through a multi-technique approach. While standard EI-MS is insufficient for conclusive identification, CI-MS/MS provides distinct fragmentation patterns that can reliably distinguish the 2-chloro isomer from the 3- and 4-chloro isomers. Further differentiation between the 3- and 4-isomers is readily accomplished using  $^1\text{H}$  NMR, where the symmetry of the 4-chloro isomer produces a characteristic AA'BB' splitting pattern in the aromatic region.  $^{13}\text{C}$  NMR and FT-IR spectroscopy, particularly the analysis of C-H out-of-plane bending vibrations, serve as powerful confirmatory techniques. By understanding the principles behind these analytical methods and the specific spectral features of each isomer, researchers and forensic scientists can confidently identify these controlled substances and their analogues.

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